molecular formula C22H27ClFN7O4S B12413253 Encorafenib-13C,d3

Encorafenib-13C,d3

Cat. No.: B12413253
M. Wt: 544.0 g/mol
InChI Key: CMJCXYNUCSMDBY-CDCJQKACSA-N
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Description

Encorafenib-13C,d3 is a chemically modified version of Encorafenib, a potent inhibitor of the BRAF protein. This compound is labeled with carbon-13 and deuterium, making it useful for various research applications, particularly in the field of pharmacokinetics and metabolic studies. Encorafenib itself is known for its selective anti-proliferative and apoptotic activity in cells expressing the BRAF V600E mutation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Encorafenib-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the Encorafenib moleculeThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and clinical applications. The production involves stringent quality control measures to ensure the consistency and reliability of the compound .

Chemical Reactions Analysis

Types of Reactions

Encorafenib-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Encorafenib-13C,d3 is widely used in scientific research, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics of Encorafenib.

    Biology: Employed in cell studies to investigate the effects of BRAF inhibition on cellular processes.

    Medicine: Utilized in clinical research to study the efficacy and safety of Encorafenib in treating BRAF-mutant cancers.

    Industry: Applied in the development of new therapeutic agents targeting the BRAF pathway.

Mechanism of Action

Encorafenib-13C,d3 exerts its effects by inhibiting the BRAF protein, which plays a crucial role in the MAP kinase/ERK signaling pathway. This pathway is involved in cell division, differentiation, and secretion. By inhibiting BRAF, this compound disrupts this signaling pathway, leading to reduced cell proliferation and increased apoptosis in cells expressing the BRAF V600E mutation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Encorafenib-13C,d3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

544.0 g/mol

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuterio(113C)methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i5+1D3

InChI Key

CMJCXYNUCSMDBY-CDCJQKACSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])S(=O)(=O)NC1=CC(=CC(=C1F)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)NC(=O)OC)C(C)C)Cl

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Origin of Product

United States

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